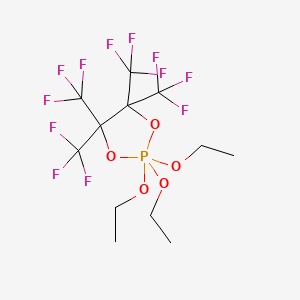
1,2-Dichloro-4-fluoro-5-methylbenzene
Descripción general
Descripción
1,2-Dichloro-4-fluoro-5-methylbenzene is an aromatic compound with the molecular formula C7H5Cl2F It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of toluene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and a halogen source like chlorine gas (Cl2) or fluorine gas (F2).
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts acylation, followed by halogenation and subsequent purification to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology and Medicine: The compound is studied for its potential biological activity and its role in the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-4-fluoro-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific pathways. These interactions can result in various biological effects, depending on the context and the specific targets involved .
Comparación Con Compuestos Similares
1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar in structure but with a nitro group instead of a methyl group.
1,2-Dichloro-4-fluoro-5-bromobenzene: Contains a bromine atom instead of a methyl group.
1,2-Dichloro-4-fluoro-5-iodobenzene: Contains an iodine atom instead of a methyl group.
Uniqueness: 1,2-Dichloro-4-fluoro-5-methylbenzene is unique due to the presence of both chlorine and fluorine atoms along with a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
1,2-dichloro-4-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALPDCZIOJQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378847 | |
| Record name | 1,2-dichloro-4-fluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203059-79-4 | |
| Record name | 1,2-dichloro-4-fluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3031142.png)


![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)



![N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B3031155.png)


![N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B3031158.png)

